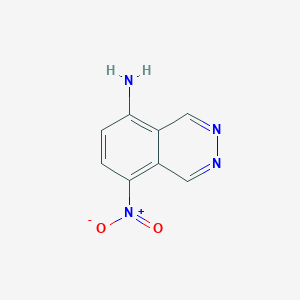

8-Nitrophthalazin-5-amine

Description

Structure

3D Structure

Properties

CAS No. |

502584-69-2 |

|---|---|

Molecular Formula |

C8H6N4O2 |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

8-nitrophthalazin-5-amine |

InChI |

InChI=1S/C8H6N4O2/c9-7-1-2-8(12(13)14)6-4-11-10-3-5(6)7/h1-4H,9H2 |

InChI Key |

PEUAMCAQIPGEKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=NN=CC2=C1N)[N+](=O)[O-] |

Origin of Product |

United States |

The Strategic Importance of Phthalazine Heterocycles in Modern Synthetic and Medicinal Chemistry Research

Phthalazine (B143731) and its derivatives are recognized as privileged scaffolds in drug discovery and development. researchgate.netnih.gov This class of nitrogen-containing heterocyclic compounds is a common structural feature in many bioactive molecules, exhibiting a wide array of pharmacological activities. nih.govsci-hub.se The inherent chemical properties of the phthalazine nucleus make it an attractive framework for the design of new therapeutic agents. sci-hub.sepharmainfo.in

The versatility of the phthalazine structure allows for the synthesis of a diverse range of derivatives with significant medicinal applications. pharmainfo.inosf.io Researchers have successfully developed phthalazine-based compounds with anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties, among others. sci-hub.seresearchgate.net Commercially available drugs such as azelastine, an antihistamine, and olaparib, an anticancer agent, feature the phthalazine core, underscoring its clinical relevance. researchgate.netpharmainfo.in The ability to functionalize the phthalazine ring at various positions enables the fine-tuning of a molecule's biological activity and pharmacokinetic profile, making it a valuable tool for medicinal chemists. nih.govajchem-b.com

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | nih.govsci-hub.sewisdomlib.org |

| Antihypertensive | nih.govsci-hub.sepharmainfo.in |

| Anti-inflammatory | nih.govsci-hub.seosf.io |

| Antimicrobial | nih.govsci-hub.seresearchgate.net |

| Antidiabetic | nih.govsci-hub.se |

| Antihistaminic | nih.govosf.io |

Contextualizing 8 Nitrophthalazin 5 Amine: a Case Study in Regiospecific Functionalization of Phthalazines

The precise placement of substituents on the phthalazine (B143731) ring is crucial for modulating the molecule's properties. The synthesis of 8-nitrophthalazin-5-amine is a prime example of regiospecific functionalization, a key strategy in synthetic organic chemistry. The introduction of a nitro group and an amino group at specific positions (C8 and C5, respectively) significantly influences the electronic and steric characteristics of the phthalazine core.

The synthesis of such specifically substituted phthalazines can be a complex process. acs.org Methods for the regioselective functionalization of phthalazines often involve multi-step sequences. thieme-connect.de For instance, the synthesis of 8-nitrophthalazin-1(2H)-one has been documented as a precursor in the creation of more complex molecules. epo.org The reduction of a nitro group to an amine is a common synthetic transformation, often achieved through methods like catalytic hydrogenation or using reducing agents such as tin(II) chloride. openstax.orglibretexts.org The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring creates a "push-pull" system, which can lead to interesting photophysical and electronic properties.

The ability to control the position of substituents is a significant challenge and a testament to the advancements in synthetic methodologies. Techniques such as directed ortho-metalation and palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective C-H functionalization of phthalazine derivatives. acs.orgthieme-connect.com These advanced synthetic tools are vital for accessing specific isomers like this compound and exploring their potential applications.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 502584-69-2 | ambeed.com |

| Molecular Formula | C8H6N4O2 | nih.gov |

| Molecular Weight | 190.16 g/mol | nih.gov |

Emerging Research Landscapes for Substituted Aminonitrophthalazines

Foundational Strategies for Phthalazine (B143731) Core Construction

The construction of the phthalazine nucleus is the initial and critical step in the synthesis of its derivatives. Various methods have been developed, ranging from classical cyclocondensation reactions to modern multicomponent and catalyst-controlled strategies.

Optimized Cyclocondensation Reactions for Diverse Phthalazine Systems

The most traditional and widely used method for constructing the phthalazinone core, a precursor to many phthalazines, is the cyclocondensation reaction between a phthalic anhydride (B1165640) derivative and hydrazine (B178648). epdf.pubmasterorganicchemistry.com This reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetic acid. epdf.pub The reaction of 2-formylbenzoic acids with hydrazine is another common route to yield phthalazin-1(2H)-ones.

Microwave irradiation has been shown to significantly accelerate these cyclocondensation reactions. For instance, reaction times can be reduced from hours to minutes, with a notable increase in product yields compared to conventional heating methods.

A variety of substituted phthalazinones can be prepared by starting with appropriately substituted phthalic anhydrides or 2-aroylbenzoic acids. This approach allows for the introduction of substituents onto the benzene (B151609) ring of the phthalazine system at the outset of the synthesis.

Multicomponent Reaction Protocols in the Synthesis of Complex Phthalazine Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. unishivaji.ac.in This approach is characterized by high atom economy, reduced waste, and often simpler purification procedures. unishivaji.ac.in

One-pot MCRs for the synthesis of phthalazine derivatives often involve the reaction of phthalhydrazide, an aldehyde, and a source of active methylene, such as malononitrile (B47326) or ethyl cyanoacetate. Current time information in Bangalore, IN.nih.govlookchem.com These reactions can be catalyzed by various catalysts, including Lewis acids like nickel chloride, or even under catalyst-free conditions with microwave assistance. nih.gov For example, the three-component cyclocondensation of phthalhydrazide, aromatic aldehydes, and malononitrile using sodium hydrogen carbonate as a catalyst under solvent-free conditions provides an efficient route to 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. lookchem.com

The use of green solvents and catalysts is a growing trend in MCRs for phthalazine synthesis. For example, p-sulfonic acid calix nih.govarene has been used as a catalyst in ethyl lactate (B86563) as a solvent under microwave irradiation for the synthesis of phthalazine-triones. archive.org

Catalyst-Controlled Annulation and Ring-Closing Approaches to the Phthalazine Nucleus

Modern catalytic methods provide elegant and efficient pathways to the phthalazine core. Catalyst-controlled annulation reactions, often involving transition metals like palladium or rhodium, enable the construction of the heterocyclic ring with high regioselectivity. dntb.gov.ua For instance, a palladium- and copper-mediated coupling of N-aminoimidazoles with 2-haloaryl aldehydes has been developed for the synthesis of imidazo[2,1-a]phthalazines. ambeed.com

Ring-closing metathesis (RCM) has also been applied to the synthesis of pyridazine (B1198779) frameworks, which are structurally related to phthalazines. pnas.org This strategy involves the formation of a diene precursor followed by an intramolecular cyclization catalyzed by a ruthenium complex.

Visible light-mediated photocatalysis has recently emerged as a mild and powerful tool for phthalazine synthesis. One such approach involves a cascade reaction initiated by visible light, which includes a radical hydroamination followed by a Smiles rearrangement to form the phthalazine ring. acs.orgdntb.gov.ua

Regioselective Functionalization of the Phthalazine Core

The introduction of specific functional groups at defined positions on the phthalazine ring is crucial for tuning its properties. The synthesis of this compound requires highly controlled and regioselective nitration and amination methodologies.

Controlled Nitration Methodologies for Phthalazine Derivatives

The nitration of the phthalazine ring system must be carefully controlled to achieve the desired regioselectivity. The position of nitration is influenced by the existing substituents on the ring and the reaction conditions.

Direct nitration of unsubstituted phthalazine with a mixture of potassium nitrate (B79036) and sulfuric acid has been reported to yield 5-nitrophthalazine (B1310618) as the major product. wikipedia.orgresearchgate.net This indicates a preference for substitution on the benzene ring portion of the heterocycle.

For the synthesis of this compound, a potential strategy involves the nitration of a pre-existing phthalazinone. The synthesis of 8-nitrophthalazin-1(2H)-one has been documented, suggesting that nitration of phthalazin-1(2H)-one can lead to substitution at the C8 position. rsc.org The nitration of 4-aryl-1(2H)-phthalazinone derivatives using nitric acid with various catalysts has been investigated, with the choice of catalyst influencing the position of the nitro group.

A plausible route to this compound could start from 3-aminophthalic acid. Nitration of this starting material, followed by anhydride formation and subsequent cyclization with hydrazine, could potentially lead to the desired 5-amino-8-nitrophthalazinone intermediate.

Advanced Amination Techniques for Phthalazine Introduction

The introduction of an amino group onto the phthalazine core, particularly in the presence of a deactivating nitro group, requires advanced amination techniques.

One potential pathway to this compound involves the reduction of a corresponding dinitro or nitro-azido precursor. However, a more direct approach is often preferred.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amines onto electron-deficient aromatic rings. masterorganicchemistry.com The presence of a nitro group on the phthalazine ring would activate it towards nucleophilic attack. A plausible synthetic route to this compound could involve the conversion of 8-nitrophthalazin-1(2H)-one to a 1-chloro-8-nitrophthalazine intermediate. This chlorinated derivative could then undergo a nucleophilic aromatic substitution reaction with an ammonia (B1221849) source or a protected amine to introduce the amino group at the 5-position. The regioselectivity of this amination would be a critical factor.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are also highly effective for forming C-N bonds. An efficient regioselective synthesis of 4-aminophthalazin-1(2H)-ones has been reported, which involves the copper-catalyzed amination of 4-bromophthalazin-1(2H)-ones. This suggests that a similar strategy could be employed for the synthesis of 5-amino-8-nitrophthalazin-1(2H)-one from a 5-bromo-8-nitrophthalazin-1(2H)-one precursor. Subsequent conversion of the ketone to the amine would yield the target molecule.

Another advanced technique is visible light-promoted amination. A cascade reaction involving a radical hydroamination has been used to synthesize various phthalazine derivatives. archive.org

| Reaction Type | Starting Materials | Catalyst/Reagents | Products | Key Advantages | Reference(s) |

| Cyclocondensation | Phthalic Anhydride, Hydrazine | Acetic Acid/Ethanol | Phthalazinone | Well-established, versatile | epdf.pub, masterorganicchemistry.com |

| Multicomponent Reaction | Phthalhydrazide, Aldehyde, Malononitrile | NaHCO3 (solvent-free) | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | High atom economy, green | lookchem.com |

| Catalyst-Controlled Annulation | N-aminoimidazole, 2-haloaryl aldehyde | Pd/Cu | Imidazo[2,1-a]phthalazine | High regioselectivity | ambeed.com |

| Nitration | Phthalazine | KNO3, H2SO4 | 5-Nitrophthalazine | Direct functionalization | wikipedia.org, researchgate.net |

| Amination | 4-Bromophthalazin-1(2H)-one, Primary Amine | Cu/CuO | 4-Aminophthalazin-1(2H)-one | Regioselective C-N bond formation | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions in Aminophthalazine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the construction of carbon-nitrogen bonds. numberanalytics.com The Buchwald-Hartwig amination, a prominent example of such transformations, provides a powerful method for the synthesis of aminophthalazines from their corresponding halo- or triflyloxy-substituted precursors. organic-chemistry.orgnrochemistry.com This reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. numberanalytics.comnrochemistry.com

The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate. numberanalytics.com

Ligand Exchange/Coordination: The amine coordinates to the palladium center, often followed by deprotonation by the base to form a palladium-amido complex. numberanalytics.com

Reductive Elimination: The aryl group and the amino group on the palladium center couple and are eliminated from the metal, forming the desired C-N bond and regenerating the Pd(0) catalyst. numberanalytics.com

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos), have proven to be highly effective in promoting the catalytic cycle, particularly the reductive elimination step. nih.govrsc.org The selection of the base and solvent is also crucial and often needs to be optimized for specific substrates. nih.gov

| Aryl Halide/Triflate | Amine | Palladium Precatalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Bromobenzene | Carbazole | Pd(OAc)₂ | TrixiePhos | t-BuOLi | Toluene | High | nih.gov |

| Bromobenzene | Diphenylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | High | nih.gov |

| Aryl Bromides | Heterocyclic Amines | Various | Various | Various | Toluene | Varies | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Amine Incorporation

Nucleophilic aromatic substitution (SNAr) provides a classical yet powerful pathway for the introduction of amino groups onto activated aromatic rings. wikipedia.org In the context of phthalazine synthesis, an electron-withdrawing group, such as a nitro group, is essential to activate the ring towards nucleophilic attack. youtube.com The reaction proceeds via a two-step addition-elimination mechanism. youtube.com

The key intermediate in an SNAr reaction is the Meisenheimer complex, a resonance-stabilized anionic σ-complex formed by the attack of the nucleophile on the aromatic ring. wikipedia.org The presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction. wikipedia.orgyoutube.com

For the synthesis of this compound, a suitable halophthalazine precursor bearing a nitro group would be reacted with an amine nucleophile. The reaction is typically carried out in a polar aprotic solvent, and the choice of the leaving group (F > Cl > Br > I) can significantly influence the reaction rate. researchgate.net

| Factor | Influence on Reaction | Example/Note | Reference |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Activates the aromatic ring towards nucleophilic attack by stabilizing the Meisenheimer complex. | A nitro group is a strong EWG. | wikipedia.orgyoutube.com |

| Leaving Group | The rate of reaction is dependent on the nature of the leaving group (F > Cl > Br > I). | Fluorinated arenes are often the most reactive substrates. | researchgate.net |

| Nucleophile | The strength of the nucleophile affects the reaction rate. | Primary and secondary amines are common nucleophiles. | electronicsandbooks.com |

| Solvent | Polar aprotic solvents are typically used to solvate the cation without deactivating the nucleophile. | DMF, DMSO | researchgate.net |

Site-Specific Modification via Organometallic Intermediates: Directed Ortho Metalation (DoM) in Phthalazine Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org This method relies on the use of a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org

In the synthesis of functionalized phthalazines, a suitable DMG on the phthalazine ring can direct the metalation to a specific ortho-position. acs.orgthieme-connect.com While direct application to this compound synthesis might be challenging due to the presence of the acidic amine proton and the reactive nitro group, DoM is a valuable tool for the synthesis of substituted phthalazine precursors. For instance, a protected amine or a methoxy (B1213986) group can serve as a DMG to introduce substituents that can later be converted to the desired functionalities. wikipedia.orgacs.org

The general sequence for a DoM reaction involves:

Coordination of the organolithium reagent to the DMG.

Deprotonation of the adjacent ortho-proton.

Reaction of the resulting aryllithium species with an electrophile.

| Component | Role | Examples | Reference |

|---|---|---|---|

| Directing Metalation Group (DMG) | Coordinates to the organolithium reagent and directs deprotonation to the ortho-position. | -OMe, -CONR₂, -NHCOR, -O-THP | organic-chemistry.orgacs.org |

| Organolithium Reagent | Acts as a strong base to deprotonate the ortho-position. | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi) | wikipedia.org |

| Electrophile | Reacts with the generated aryllithium intermediate to introduce a new functional group. | Aldehydes, ketones, CO₂, alkyl halides | organic-chemistry.org |

Chemoselective Reduction of Nitro Groups to Amino Functionalities within Phthalazine Systems

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. However, when other reducible functional groups are present in the molecule, such as the phthalazine ring itself, chemoselectivity becomes a critical challenge. jrfglobal.com Various methods have been developed for the selective reduction of aromatic nitro compounds. organic-chemistry.org

Common reagents and methods for chemoselective nitro reduction include:

Catalytic Hydrogenation: Using specific catalysts and reaction conditions can achieve selective reduction of the nitro group. mdpi.com For instance, certain platinum, palladium, or nickel catalysts can be tuned to favor the reduction of the nitro group over other functionalities. mdpi.com

Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst are frequently employed for the reduction of nitroarenes. orientjchem.orgnih.gov The choice of reagent and reaction conditions is crucial to avoid over-reduction or side reactions. orientjchem.org

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine or ammonium (B1175870) formate, in the presence of a catalyst (e.g., Pd/C) to effect the reduction. It often offers milder reaction conditions and good chemoselectivity.

Recent advancements have focused on developing even more selective and environmentally friendly methods. For example, the use of borane-tetrahydrofuran (B86392) (BH₃-THF) has been reported for the chemoselective reduction of ortho-nitrophenols, where the adjacent hydroxyl group plays a key role in directing the reduction. jrfglobal.com While not directly applicable to this compound, this highlights the ongoing efforts to achieve high chemoselectivity in nitro group reductions. jrfglobal.com

| Reagent/Method | Conditions | Advantages | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Varying pressure and temperature | Clean, high yielding | mdpi.com |

| Fe/HCl or Fe/NH₄Cl | Aqueous or alcoholic solvents | Inexpensive, effective | organic-chemistry.org |

| SnCl₂·2H₂O | Acidic or alcoholic solutions | Mild, good for sensitive substrates | organic-chemistry.org |

| NaBH₄/NiCl₂ or CoCl₂ | Alcoholic solvents | Mild conditions, good yields | orientjchem.org |

| Transfer Hydrogenation (e.g., Hydrazine, Pd/C) | Alcoholic solvents | Mild, avoids high pressure H₂ | organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthetic Approaches in Phthalazine Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and other fine chemicals. numberanalytics.comresearchgate.net The goal is to develop processes that are more environmentally benign, safer, and more efficient. rsc.orgscispace.com In the context of phthalazine synthesis, several green chemistry approaches are being explored.

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The use of alternative, greener solvents such as water, ionic liquids, or deep eutectic solvents is a key aspect of green chemistry. mdpi.com Water, in particular, is an attractive solvent due to its non-toxic nature and low cost. mdpi.com

Catalysis: The use of catalysts, including biocatalysts and nanocatalysts, can significantly improve the efficiency and selectivity of reactions, often under milder conditions. numberanalytics.comresearchgate.net This reduces energy consumption and waste generation. numberanalytics.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. arabjchem.orgresearchgate.netnih.gov This can also reduce energy consumption and the formation of byproducts. nih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants are combined in a single step to form a complex product, are highly atom-economical and efficient. rsc.orgresearchgate.net They reduce the number of synthetic steps, purifications, and waste generated. rsc.org

The development of one-pot syntheses and telescoped reaction sequences, where multiple transformations are carried out in the same reactor without isolating intermediates, further contributes to the sustainability of phthalazine synthesis. acs.orgscispace.com

| Approach | Principle | Benefit | Reference |

|---|---|---|---|

| Use of Green Solvents (e.g., water, ionic liquids) | Safer solvents and auxiliaries | Reduced toxicity and environmental impact | mdpi.com |

| Catalysis (including biocatalysis and nanocatalysis) | Catalysis | Increased efficiency, selectivity, and milder conditions | numberanalytics.comresearchgate.net |

| Microwave-Assisted Synthesis | Design for energy efficiency | Faster reactions, higher yields, reduced energy use | arabjchem.orgnih.gov |

| Multicomponent Reactions (MCRs) | Atom economy, prevention | Increased efficiency, reduced waste and synthetic steps | rsc.orgresearchgate.net |

Intrinsic Reactivity Profile of the Phthalazine Heterocycle

The phthalazine ring is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms in one of the rings. This diazine structure renders the ring system electron-deficient, particularly in comparison to its carbocyclic analogue, naphthalene. The nitrogen atoms exert an inductive electron-withdrawing effect, which deactivates the ring towards electrophilic aromatic substitution. youtube.comsemanticscholar.org Conversely, this electron deficiency makes the phthalazine nucleus susceptible to nucleophilic attack, including nucleophilic aromatic substitution (SNAr), especially when further activated by strong electron-withdrawing groups.

In this compound, the electronic landscape is further modulated. The powerful electron-withdrawing nitro group at the C-8 position significantly enhances the electrophilicity of the benzene portion of the heterocycle. In contrast, the amino group at the C-5 position acts as a strong electron-donating group through resonance, increasing the electron density at the ortho and para positions relative to it. semanticscholar.org This push-pull electronic arrangement creates a highly polarized molecule, directing the regioselectivity of further chemical modifications.

Transformations Involving the Nitro Moiety

The nitro group is a versatile functional handle, primarily due to its strong electron-withdrawing nature and its ability to be transformed into a variety of other functional groups. mdpi.comrsc.org

Reduction to Hydroxylamino, Azoxy, Azo, and Hydrazino Derivatives

The reduction of the aromatic nitro group is one of its most fundamental and widely utilized transformations. mdpi.com The reaction can be controlled to yield a range of products depending on the choice of reducing agent and reaction conditions. The typical reduction pathway proceeds from the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. Bimolecular reduction products, such as azoxy, azo, and hydrazo compounds, can also be formed, particularly under neutral or alkaline conditions.

Table 1: Potential Reduction Products of this compound

| Product Name | Structure | Typical Reagents |

|---|---|---|

| 8-Nitroso-phthalazin-5-amine | Controlled reduction (e.g., Zn/NH₄Cl) | |

| 8-(Hydroxylamino)phthalazin-5-amine | Mild reducing agents (e.g., Zn dust/H₂O) | |

| 8,8'-(Azoxy)bis(phthalazin-5-amine) | Alkaline reduction (e.g., Na₃AsO₃) | |

| 8,8'-(Azo)bis(phthalazin-5-amine) | Mild alkaline reduction (e.g., Zn/NaOH) | |

| 8,8'-(Hydrazo)bis(phthalazin-5-amine) | Stronger alkaline reduction (e.g., Zn/NaOH) |

Note: The structures in this table are illustrative of the expected products from the described transformations.

Nucleophilic Attack Activated by the Nitro Group

The strong electron-withdrawing capacity of the nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). rsc.org The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of a suitable leaving group. In the case of this compound, while there isn't an inherent leaving group positioned ortho or para to the nitro group, the activation can facilitate reactions if a leaving group is introduced or if the reaction conditions promote displacement of other groups. This activation is a key principle in the synthesis of polyfunctionalized aromatic and heteroaromatic systems. mdpi.com

Comprehensive Reactivity of the Primary Amino Functionality

The primary amino group in this compound is a potent nucleophile and a strong activating group for electrophilic reactions. wikipedia.org Its reactivity is central to many derivatization strategies.

Electrophilic Reactions at Nitrogen: Acylation, Sulfonylation, and Alkylation

The lone pair of electrons on the nitrogen atom of the primary amine readily attacks electrophiles. msu.edu

Acylation: The amine can be easily converted into an amide by reacting it with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This reaction, a variant of the Schotten-Baumann reaction, is useful for protecting the amino group or for introducing specific acyl moieties. wikipedia.org

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. The Hinsberg test, which uses benzenesulfonyl chloride, is a classic method to distinguish between primary, secondary, and tertiary amines. msu.edu

Alkylation: Direct alkylation of the amino group with alkyl halides is possible but can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, because the resulting alkylated amine is often more nucleophilic than the starting amine. msu.edu

Table 2: Common Electrophilic Reactions at the 5-Amino Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | Amide |

| Sulfonylation | Benzenesulfonyl chloride (C₆H₅SO₂Cl) | Sulfonamide |

Diazotization and Subsequent Transformations for Aryl Coupling

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C). wikipedia.org The resulting phthalazinediazonium salt is a valuable intermediate for a wide array of transformations.

The diazonium group is an excellent leaving group (dinitrogen gas) and can be replaced by a variety of nucleophiles. This allows for the introduction of functionalities that are difficult to install directly. Notable examples include:

Sandmeyer Reaction: Conversion to -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Conversion to a fluoro derivative using fluoroboric acid (HBF₄).

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder.

Hydrolysis: Formation of a phenol (B47542) by heating in an aqueous acidic solution.

Azo Coupling: The diazonium salt itself can act as an electrophile, reacting with activated aromatic rings (like phenols or anilines) to form highly colored azo compounds, which are used as dyes. wikipedia.org This provides a powerful method for aryl-aryl bond formation.

These diverse reactive pathways make this compound a versatile building block for the synthesis of more complex and functionally rich phthalazine derivatives for various applications in chemical research.

Condensation Reactions with Carbonyl Compounds

The primary aromatic amine group in this compound is a key functional handle for condensation reactions, particularly with aldehydes and ketones. This reaction, which results in the formation of a Schiff base (or imine), is a fundamental transformation in organic chemistry. beilstein-journals.org The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. google.comnih.gov This intermediate then dehydrates, often under acid or base catalysis, to yield the C=N double bond of the imine. google.comresearchgate.net

The general mechanism involves two main stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen of the 5-amino group attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a zwitterionic intermediate which, after proton transfer, results in a neutral hemiaminal (or carbinolamine). researchgate.net

Dehydration: The carbinolamine is typically unstable and eliminates a molecule of water to form the imine. This step is usually the rate-determining step and is often accelerated by acidic conditions, which facilitate the protonation of the hydroxyl group, turning it into a better leaving group (water). google.com The removal of water from the reaction mixture, for instance by azeotropic distillation or the use of molecular sieves, drives the equilibrium towards the formation of the Schiff base product. beilstein-journals.orgresearchgate.net

Aromatic amines, such as this compound, generally form more stable Schiff bases compared to their aliphatic counterparts due to the conjugation of the imine double bond with the aromatic system. researchgate.net The reaction conditions can be varied, with modern methods employing microwave irradiation or green catalysts like natural acids to improve yields and reduce reaction times.

The resulting Schiff bases are valuable intermediates themselves, often serving as ligands for metal complexes or as precursors for further synthetic transformations.

Table 1: Illustrative Condensation Reactions of this compound This table presents potential condensation reactions with various carbonyl compounds. The products listed are hypothetical, based on established chemical principles.

| Reactant (Carbonyl Compound) | Expected Schiff Base Product Name | Reaction Conditions (General) |

| Benzaldehyde | N-(phenylmethylidene)-8-nitrophthalazin-5-amine | Ethanolic solution, reflux, catalytic acetic acid |

| Acetone | N-(propan-2-ylidene)-8-nitrophthalazin-5-amine | Higher temperature, longer reaction time, water removal |

| Salicylaldehyde | 2-(((8-nitrophthalazin-5-yl)imino)methyl)phenol | Methanol, reflux |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-8-nitrophthalazin-5-amine | Solvent-free, microwave irradiation |

Strategic Derivatization for Expanded Chemical Utility

The structure of this compound offers multiple avenues for strategic derivatization to create novel molecules with tailored properties for a range of applications.

Covalent Modification Techniques for Analytical and Material Applications

The primary amine group is a versatile anchor for covalent modifications. Standard organic reactions can be employed to attach this molecule to other platforms or to introduce new functionalities.

Acylation and Sulfonylation: The amine can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form stable amide and sulfonamide linkages, respectively. This is a common strategy to immobilize molecules onto polymer supports or functionalized surfaces (e.g., silica (B1680970) gel, nanoparticles) for applications in materials science, such as creating stationary phases for chromatography or developing heterogeneous catalysts.

Isothiocyanate Coupling: Reaction with an isothiocyanate (R-N=C=S) would yield a thiourea (B124793) derivative. This linkage is robust and is frequently used to attach fluorescent dyes or biotin (B1667282) tags for bioanalytical assays. For example, coupling with fluorescein (B123965) isothiocyanate (FITC) would produce a fluorescent derivative of this compound, enabling its detection and quantification in biological systems or its use as a fluorescent probe.

Diazotization-Coupling: Although potentially complicated by the heterocyclic nature of the ring, the primary aromatic amine could undergo diazotization (reaction with nitrous acid, HNO₂) at low temperatures to form a diazonium salt. This highly reactive intermediate could then be coupled with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo dyes. These derivatives have potential applications as colorimetric sensors or as dyes for materials.

These covalent modifications allow the core structure of this compound to be integrated into larger systems, imparting its specific electronic or binding properties to the bulk material or analytical construct.

Exploration of Chelation and Coordination Chemistry with Transition Metal Ions

The this compound scaffold possesses multiple potential binding sites for transition metal ions, making it an interesting candidate for the development of coordination complexes. The primary coordination sites are the two nitrogen atoms within the phthalazine ring (at positions 2 and 3) and the nitrogen of the 5-amino group.

The phthalazine moiety, with its two adjacent nitrogen atoms, can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. This binding mode is common for N-heterocyclic ligands and is a cornerstone of coordination chemistry. The primary amine at the 5-position can also participate in coordination, potentially allowing the molecule to act as a bidentate or even a tridentate ligand depending on the metal ion's size, preferred geometry, and the steric environment.

The presence of the electron-withdrawing nitro group at the 8-position is expected to significantly influence the electronic properties of the ligand. It will reduce the electron density on the phthalazine ring system, thereby affecting the Lewis basicity of the nitrogen donors. This modulation can impact the stability and the electrochemical properties of the resulting metal complexes. While the nitro group itself is generally a poor ligand, coordination through one of its oxygen atoms (acting as a nitrito ligand) is possible under certain conditions.

Chelation of this compound with transition metals such as copper(II), zinc(II), nickel(II), and cobalt(II) could lead to the formation of complexes with defined geometries (e.g., tetrahedral, square planar, or octahedral) and interesting photophysical, magnetic, or catalytic properties. For instance, complexes with redox-active metals like Cu(II) or Fe(II) could be investigated for their catalytic activity or their potential to interact with biological systems.

Table 2: Potential Coordination Modes with Transition Metal Ions This table outlines the expected coordination behavior of this compound with various transition metal ions.

| Metal Ion | Potential Donor Atoms | Possible Coordination Number (CN) | Potential Geometry |

| Cu(II) | N(ring), N(ring); N(amine) | 4 or 6 | Square Planar, Distorted Octahedral |

| Zn(II) | N(ring), N(ring) | 4 | Tetrahedral |

| Ni(II) | N(ring), N(ring); N(amine) | 4 or 6 | Square Planar, Octahedral |

| Co(II) | N(ring), N(ring); N(amine) | 4 or 6 | Tetrahedral, Octahedral |

| Ru(II) | N(ring), N(ring) | 6 | Octahedral |

Advanced Spectroscopic and Structural Elucidation of 8 Nitrophthalazin 5 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. copernicus.orgfmp-berlin.info

For a molecule with multiple protons and carbons in similar chemical environments, such as 8-Nitrophthalazin-5-amine, one-dimensional (1D) NMR spectra can be difficult to interpret due to overlapping signals. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these ambiguities and establish definitive structural assignments.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a correlation between the two protons on the aromatic ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would allow for the unambiguous assignment of each carbon atom in the phthalazine (B143731) ring that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons (those without attached protons) and for piecing together the molecular framework. For instance, the protons of the amine group would show correlations to the carbon atom they are attached to (C5) and the adjacent carbons (C4a and C6), while the aromatic protons would show correlations to various carbons throughout the bicyclic system, confirming the positions of the amino and nitro substituents relative to the ring nitrogens.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| H-1 | 9.5 | --- | C3, C4a, C8a |

| H-4 | 9.2 | --- | C5, C4a, C8a |

| H-6 | 7.0 | --- | C5, C7, C8 |

| H-7 | 7.8 | --- | C5, C6, C8a |

| NH₂ | 6.5 | --- | C5, C4a, C6 |

| C-1 | --- | 150.0 | H-4, H-6 |

| C-3 | --- | 125.0 | H-1, H-4 |

| C-4 | --- | 152.0 | H-1, H-6, H-7 |

| C-4a | --- | 135.0 | H-1, H-4, H-6 |

| C-5 | --- | 148.0 | H-6, H-7, NH₂ |

| C-6 | --- | 115.0 | H-7, NH₂ |

| C-7 | --- | 130.0 | H-6 |

| C-8 | --- | 145.0 | H-6, H-7 |

Note: The chemical shift values are illustrative and can vary based on solvent and experimental conditions.

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes and restricted rotation around single bonds. copernicus.org The rotation around the C-N bonds of the amino and nitro groups in this compound can be hindered due to steric effects and potential intramolecular hydrogen bonding between the amine proton and an oxygen of the nitro group.

By recording NMR spectra at different temperatures, one can observe changes in the spectral lineshapes. unibas.it At low temperatures, if the rotation is slow, separate signals may be observed for different conformers (rotamers). copernicus.org As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing the line shapes at various temperatures, it is possible to calculate the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility. unibas.it Solvents such as deuterated dimethyl sulfoxide (B87167) or tetrachloroethane are often used for high-temperature studies, while deuterated dichloromethane (B109758) or tetrahydrofuran (B95107) are suitable for low-temperature experiments. unibas.it

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound. innovareacademics.in Unlike low-resolution mass spectrometry, HRMS instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). nih.govalgimed.com

This high accuracy allows for the calculation of a unique molecular formula. For this compound (C₈H₆N₄O₂), the theoretical exact mass can be calculated and compared to the experimentally measured value, providing definitive confirmation of its elemental composition. innovareacademics.in

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆N₄O₂ |

| Theoretical Exact Mass [M+H]⁺ | 191.05635 u |

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument can be used to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the exact masses of the resulting product ions, the structural connectivity of the molecule can be pieced together. algimed.com For this compound, characteristic fragmentation patterns would likely include the loss of the nitro group (NO₂), loss of nitric oxide (NO), and cleavages of the heterocyclic ring, such as the expulsion of molecular nitrogen (N₂) or hydrogen cyanide (HCN). This fragmentation data provides corroborating evidence for the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mjcce.org.mk The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of its functional groups. americanpharmaceuticalreview.com

For this compound, vibrational spectroscopy is particularly useful for identifying the key functional groups:

Amino (NH₂) Group: Primary amines typically show two distinct N-H stretching bands in the IR spectrum, corresponding to symmetric and asymmetric vibrations, usually in the range of 3300-3500 cm⁻¹. An N-H bending (scissoring) mode is also expected around 1600 cm⁻¹. spectroscopyonline.com

Nitro (NO₂) Group: The nitro group is characterized by strong, distinct asymmetric and symmetric stretching vibrations, typically found near 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Aromatic Ring: The phthalazine core will exhibit C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Aromatic C-H out-of-plane bending bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the ring.

While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to those that cause a change in polarizability. Therefore, the symmetric nitro stretch and aromatic ring modes are often strong in the Raman spectrum, whereas the N-H stretches of the amine group are typically more prominent in the IR spectrum. americanpharmaceuticalreview.comnih.gov

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR |

| Amine (N-H) | Scissoring (Bend) | 1580 - 1650 | IR |

| Nitro (N-O) | Asymmetric Stretch | 1500 - 1550 | IR |

| Nitro (N-O) | Symmetric Stretch | 1300 - 1360 | IR/Raman |

| Aromatic (C-H) | Stretch | 3000 - 3100 | IR/Raman |

| Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1600 | IR/Raman |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. ceitec.cz This non-destructive technique provides unambiguous information on bond lengths, bond angles, and torsional angles with very high precision. carleton.edu

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed to generate an electron density map of the unit cell, from which the positions of all non-hydrogen atoms can be determined. uol.de The analysis reveals the definitive molecular architecture, including the planarity of the phthalazine ring system and the precise orientation of the amino and nitro substituents relative to the ring. Furthermore, it elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the amine group of one molecule and the nitro group or a ring nitrogen of a neighboring molecule, as well as potential π-π stacking interactions between the aromatic rings. rsc.org

Table 4: Illustrative Crystallographic Data Obtainable for this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the repeating unit |

| Bond Lengths (Å) | e.g., C-N(O₂), C-N(H₂), N=N |

| Bond Angles (°) | e.g., O-N-O, C-C-N |

| Torsional Angles (°) | Describes planarity and substituent orientation |

Electronic Absorption and Fluorescence Spectroscopy for Aromatic Chromophore Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of a molecule's chromophore—the part of the molecule that absorbs light. core.ac.ukedinst.com The extended π-conjugated system of the phthalazine ring, coupled with the electron-donating amino group (an auxochrome) and the electron-withdrawing nitro group, constitutes a potent chromophore in this compound.

Absorption Spectroscopy: The UV-Vis absorption spectrum is expected to show multiple bands corresponding to different electronic transitions. edinst.com High-energy bands in the UV region are typically assigned to π→π* transitions within the aromatic system. A lower-energy band, likely extending into the visible region, is expected due to an intramolecular charge-transfer (ICT) transition from the electron-rich amino group and benzene (B151609) moiety to the electron-deficient nitro group and pyridazine (B1198779) moiety. The position and intensity of these bands can be influenced by solvent polarity. core.ac.uk

Fluorescence Spectroscopy: Fluorescence occurs when a molecule absorbs light and then emits it at a longer wavelength. edinst.com Many nitroaromatic compounds exhibit weak fluorescence or are non-fluorescent because the excited state is efficiently deactivated through non-radiative pathways. However, if this compound is fluorescent, its emission spectrum would provide information about the energy of the lowest excited singlet state. The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift. The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process. researchgate.net

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydrogen Cyanide |

| Nitric Oxide |

| Deuterated Dimethyl Sulfoxide |

| Deuterated Tetrachloroethane |

| Deuterated Dichloromethane |

Theoretical and Computational Investigations of 8 Nitrophthalazin 5 Amine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic properties of a molecule like 8-Nitrophthalazin-5-amine. DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying the electronic structure, reactivity, and spectroscopic characteristics of organic molecules.

Detailed research findings on related phthalazine (B143731) derivatives have demonstrated the utility of DFT in elucidating their geometric and electronic properties. ekb.eg For this compound, DFT calculations would be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for all further computational analysis.

Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap typically suggests higher reactivity. The distribution of these frontier orbitals would also reveal the likely sites for electrophilic and nucleophilic attack. For instance, the nitro group, being a strong electron-withdrawing group, and the amine group, an electron-donating group, would significantly influence the electronic distribution across the phthalazine core.

Furthermore, DFT calculations can predict various spectroscopic properties. Theoretical vibrational spectra (Infrared and Raman) can be computed to aid in the characterization of the synthesized compound by comparing the calculated frequencies with experimental data. nih.gov Similarly, 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing another layer of structural confirmation. nih.gov UV-Vis absorption spectra, crucial for understanding the electronic transitions within the molecule, can be simulated using Time-Dependent DFT (TD-DFT). nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -2.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 3.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 4.2 D | Influences solubility and intermolecular interactions |

| Key Vibrational Frequencies | ~1550 cm⁻¹ (NO₂ asymm. stretch), ~1350 cm⁻¹ (NO₂ symm. stretch), ~3400 cm⁻¹ (N-H stretch) | Aids in spectroscopic identification |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated through DFT calculations.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics (MD) simulations are essential for understanding the behavior of a molecule in a more realistic environment, such as in solution or interacting with a biological target. nih.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. nih.gov

For this compound, MD simulations could be used to explore its conformational landscape. While the phthalazine ring system is rigid, the orientation of the amine and nitro groups can be subject to some flexibility. MD simulations can reveal the most stable conformations and the energy barriers between them.

A particularly important application of MD simulations is in studying intermolecular interactions. echemcom.com By simulating this compound in a solvent box (e.g., water), one can study its solvation properties and how it interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. This is crucial for understanding its solubility and potential for transport in biological systems.

Moreover, if this compound is being investigated for a specific biological application, such as an enzyme inhibitor, MD simulations are invaluable for studying its binding to the target protein. nih.gov After an initial docking pose is predicted, MD simulations can be run to assess the stability of the ligand-protein complex, revealing how the interactions evolve over time and providing a more accurate picture of the binding mode and affinity. nih.gov

Computational Approaches to Retrosynthetic Analysis and Novel Synthetic Pathway Design for Phthalazine Derivatives

The synthesis of a novel compound like this compound can be a complex undertaking. Computational approaches to retrosynthetic analysis are emerging as powerful tools to aid chemists in designing efficient synthetic routes. These methods use algorithms and databases of known chemical reactions to work backward from the target molecule to simpler, commercially available starting materials.

These computational tools can also assist in the design of novel synthetic pathways for other phthalazine derivatives, potentially leading to the discovery of new analogues with improved properties.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Chemical Design

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are vital components of modern drug discovery and materials science. bohrium.com These approaches use statistical methods to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. japsonline.com

Should this compound be part of a series of related phthalazine derivatives being tested for a particular biological activity (e.g., as anticancer or antimicrobial agents), QSAR modeling could be employed to build a predictive model. japsonline.comnanobioletters.com This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, charges).

A statistical model, such as multiple linear regression or a machine learning algorithm, is then developed to find a mathematical relationship between these descriptors and the observed activity. A statistically robust QSAR model can then be used to predict the activity of new, untested compounds, including this compound. inventi.in This allows for the prioritization of compounds for synthesis and testing, saving time and resources. The insights from the QSAR model, such as which structural features are most important for activity, can guide the rational design of more potent and selective analogues. dntb.gov.ua

Table 2: Example QSAR Data for a Series of Phthalazine Derivatives

| Compound | Molecular Weight (MW) | LogP | HOMO Energy (eV) | Observed Activity (IC₅₀, µM) |

| Phthalazine-1 | 130.14 | 1.5 | -6.8 | 15.2 |

| 5-Nitrophthalazine (B1310618) | 175.14 | 1.2 | -7.2 | 8.5 |

| 5-Aminophthalazine | 145.16 | 0.9 | -6.2 | 25.1 |

| This compound | 190.16 | 0.7 | -6.5 | Predicted: 5.3 |

Note: This table is a simplified, illustrative example of the data used in a QSAR study. The predicted activity for this compound would be generated from a QSAR equation derived from the other compounds in the series.

In Silico Prediction of Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing reaction conditions. Computational chemistry provides powerful tools for the in silico prediction of reaction mechanisms and the characterization of transition states.

For reactions involving this compound, either in its synthesis or its subsequent chemical transformations, computational methods can be used to map out the potential energy surface of the reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

By calculating the energies of these species, a reaction profile can be constructed, which shows the energy changes that occur as the reaction progresses. The height of the energy barrier at the transition state (the activation energy) is a key determinant of the reaction rate. Computational studies can compare different possible mechanistic pathways to determine the most likely one. For example, in the context of phthalazine metabolism by enzymes like aldehyde oxidase, DFT calculations have been used to explore possible reaction mechanisms and predict the site of metabolism. acs.org This type of analysis would be invaluable for understanding the potential metabolic fate of this compound.

The Role of 8 Nitrophthalazin 5 Amine As a Versatile Synthon in Advanced Chemical Synthesis

Precursor for the Construction of Fused Heterocyclic Systems

Theoretically, the bifunctional nature of 8-Nitrophthalazin-5-amine could be exploited to construct a variety of fused heterocyclic systems. The amino group could participate in cyclocondensation reactions with various electrophilic reagents. For instance, reaction with α,β-unsaturated carbonyl compounds could potentially lead to the formation of fused pyridine (B92270) or pyrimidine (B1678525) rings. Similarly, condensation with diketones or their equivalents could yield fused diazepine (B8756704) or other seven-membered heterocyclic systems. The nitro group, after reduction to an amine, would offer a second site for cyclization, potentially leading to the formation of complex, multi-ring systems.

Building Block for the Assembly of Complex Polycyclic Aromatic Nitrogen Compounds

The phthalazine (B143731) core of this compound provides a foundational unit for the synthesis of larger polycyclic aromatic nitrogen compounds. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could theoretically be employed at various positions on the phthalazine ring (if appropriately functionalized) to append other aromatic or heteroaromatic units. Intramolecular cyclization strategies, following the elaboration of side chains attached to the amine or other positions, could lead to the formation of novel, extended π-systems with potential applications in materials science.

Applications in Combinatorial Chemistry Libraries and High-Throughput Synthesis

In principle, this compound could serve as a scaffold for the generation of combinatorial libraries. The reactive amine handle would allow for the parallel introduction of a diverse range of substituents through acylation, alkylation, or sulfonylation reactions. Subsequent modification of the nitro group would provide a second point of diversification. Such libraries could be screened for biological activity or other desirable properties in a high-throughput fashion. However, no such libraries based on this specific scaffold have been reported.

Design and Synthesis of Mechanistic Probes for Chemical Reaction Studies

The structure of this compound could potentially be modified to create mechanistic probes. For example, isotopic labeling (e.g., with ¹⁵N in the amine or nitro group) would allow for the tracking of the molecule through complex reaction pathways using techniques like mass spectrometry or NMR spectroscopy. The introduction of fluorescent tags or other reporter groups via the amine functionality could also enable the study of reaction kinetics or binding events. To date, no studies have been published that utilize this compound for such purposes.

Development of Functional Materials through Derivatization

The derivatization of this compound could theoretically lead to the development of functional materials. For example, the synthesis of azo dyes by diazotization of the amine group and coupling with various aromatic compounds is a plausible, though unreported, application. Furthermore, incorporation of this phthalazine derivative into polymer backbones, either as a monomer or as a pendant group, could impart specific optical or electronic properties to the resulting materials. Research in this area, however, has not been documented.

Future Research Trajectories in 8 Nitrophthalazin 5 Amine Chemistry

Innovation in Catalyst Design for Highly Efficient and Selective Synthesis

The synthesis of functionalized phthalazines, including 8-Nitrophthalazin-5-amine, often relies on catalytic processes. Future research will undoubtedly focus on the design of novel catalysts that offer higher efficiency and selectivity. The development of catalysts for the functionalization of the phthalazine (B143731) core is an area of active research. For instance, iridium-catalyzed C-H borylation has been successfully applied to phthalazine heterobiaryls, demonstrating high selectivity. acs.org A rarely used in situ-generated Ir(I)-2-aminopyridine catalytic system proved to be most efficient for this process. acs.org

Future catalyst design for reactions involving this compound could draw inspiration from these findings. The development of catalysts that can selectively functionalize the carbon-hydrogen bonds of the phthalazine ring without affecting the existing nitro and amine groups is a key challenge. Research could explore the use of transition metal catalysts, such as palladium, copper, and rhodium, supported on novel materials like functionalized polymers or metal-organic frameworks (MOFs). These solid-supported catalysts would not only enhance reactivity and selectivity but also simplify product purification and catalyst recycling, aligning with the principles of green chemistry. longdom.org

Furthermore, the design of chiral catalysts for the asymmetric synthesis of this compound derivatives represents a significant frontier. Enantiomerically pure phthalazine derivatives are of great interest in medicinal chemistry, and their synthesis often requires sophisticated catalytic systems. The use of chiral ligands, such as those derived from binaphthyl or spirocyclic scaffolds, in combination with transition metals could enable the stereoselective synthesis of novel compounds.

A comparative overview of catalyst performance in related phthalazine syntheses is presented in the table below, highlighting potential avenues for the development of catalysts for this compound.

| Catalyst System | Reaction Type | Selectivity | Potential for this compound |

| [Ir(OMe)(COD)]2/2-aminopyridine | C-H Borylation | High regioselectivity | Selective functionalization of the carbocyclic ring. acs.org |

| Copper(II) triflate | Multicomponent cyclocondensation | Good to excellent yields | Synthesis of complex pyrazolo[1,2-b]phthalazine derivatives. dergipark.org.tr |

| L-proline | One-pot three-component reaction | Efficient | Green synthesis of pyran-linked phthalazinone-pyrazole hybrids. frontiersin.org |

| Nickel chloride in PEG 600 | One-pot three-component reaction | High to excellent yields | Synthesis of pyrazolo phthalazinyl spirooxindoles. longdom.org |

Exploration of Photoredox and Electrochemical Methods in Phthalazine Functionalization

In recent years, photoredox and electrochemical methods have emerged as powerful tools in organic synthesis, offering mild and selective reaction conditions. mdpi.comnih.gov The application of these techniques to the functionalization of this compound holds immense promise. Visible light-mediated photocatalysis, for example, has been used for the synthesis of various phthalazine structures through radical tandem reactions, demonstrating excellent functional group tolerance. researchgate.netresearchgate.net This suggests that photoredox catalysis could be employed to introduce new substituents onto the this compound scaffold without disrupting the existing functional groups.

Electrochemical methods offer an alternative approach to generate reactive intermediates for phthalazine functionalization. mdpi.com By controlling the applied potential, specific redox events can be triggered, leading to selective bond formation. The comparison between photoredox and electrochemical methods reveals that while photoredox catalysis often shows superior selectivity, electrochemical methods can provide faster and more robust substrate conversions. mdpi.com For the functionalization of this compound, both approaches could be explored to develop novel synthetic routes.

Future research in this area could focus on several key aspects:

Development of Novel Photocatalysts: The design of new photocatalysts with tailored redox properties will be crucial for activating specific bonds in this compound. Organic dyes and transition metal complexes with tunable photophysical and electrochemical properties are promising candidates.

Electrochemical C-H Functionalization: The direct electrochemical functionalization of C-H bonds in the phthalazine ring would provide a highly atom-economical route to novel derivatives.

Combined Photoredox and Electrochemical Systems: The integration of photoredox and electrochemical methods could lead to synergistic effects, enabling transformations that are not possible with either technique alone. beilstein-journals.org

Integration of Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production is a critical step in the development of new chemical entities. Flow chemistry and automated synthesis offer significant advantages over traditional batch processes, including improved safety, reproducibility, and scalability. syrris.comazolifesciences.comvapourtec.com The integration of these technologies into the synthesis of this compound and its derivatives will be a key research trajectory.

Flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters. vapourtec.com This is particularly important for reactions involving highly reactive intermediates or exothermic processes. The use of flow chemistry can also facilitate the safe handling of hazardous reagents and intermediates. azolifesciences.com For the synthesis of this compound, which involves nitration and amination steps, flow chemistry could offer a safer and more efficient alternative to batch production.

Automated synthesis platforms, guided by machine learning algorithms, can accelerate the discovery and optimization of new reaction conditions. mit.edu These systems can perform a large number of experiments in a short period, systematically exploring the effects of different catalysts, solvents, and reaction parameters. The combination of flow chemistry and automated synthesis could enable the rapid development of robust and scalable processes for the production of this compound and a diverse library of its derivatives. syrris.com

| Technology | Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety for nitration/amination steps, precise temperature control, improved scalability, and potential for telescoped reactions. azolifesciences.comvapourtec.com |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization of synthetic routes, and generation of compound libraries for biological screening. syrris.commit.edu |

Development of Novel Analytical Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for the development of efficient and robust synthetic processes. In-situ analytical techniques, which allow for the real-time monitoring of reactions, are invaluable tools in this regard. researchgate.net The application of such techniques to the synthesis of this compound will provide crucial insights into the formation of intermediates and byproducts, enabling the optimization of reaction conditions to maximize yield and purity.

Process Analytical Technology (PAT) provides significant advantages for monitoring and controlling synthetic processes in real-time. researchgate.net Techniques such as in-situ Infrared (IR) spectroscopy and Power Compensation Calorimetry (PCC) have been used to investigate the reaction profile for the conversion of 2-acylbenzoic acids to phthalazin-1(2H)-ones, revealing crucial intermediates. researchgate.net For the synthesis of this compound, in-situ IR could be used to track the consumption of starting materials and the formation of the product, while calorimetry could provide information about the reaction's thermal profile.

Other advanced analytical techniques that could be employed include:

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about all species present in the reaction mixture.

In-situ Mass Spectrometry (MS): Allows for the sensitive detection of intermediates and products.

Raman Spectroscopy: Offers complementary information to IR spectroscopy and is particularly useful for monitoring reactions in aqueous media.

The data obtained from these in-situ techniques can be used to develop kinetic models of the reaction, which can then be used to simulate and optimize the process.

Computational Design and Experimental Validation of Next-Generation Phthalazine Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net The use of computational methods to design and predict the properties of novel phthalazine systems based on the this compound scaffold will be a major research focus. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to design new derivatives with improved biological activity. researchgate.net

For example, 3D-QSAR models have been developed for phthalazine derivatives as inhibitors of VEGFR-2, a key target in cancer therapy. researchgate.net These models correlate the biological activity of the compounds with their three-dimensional structural features, providing valuable insights for the design of new and more potent inhibitors. researchgate.net Similar approaches could be applied to this compound to guide the synthesis of derivatives with desired pharmacological profiles.

Computational methods can also be used to predict the electronic and photophysical properties of new phthalazine systems, which is crucial for their application in materials science. Density Functional Theory (DFT) calculations, for instance, can provide information about the electronic structure, absorption and emission spectra, and other properties of the molecules. This information can be used to design new materials with tailored optical and electronic properties for applications in areas such as organic light-emitting diodes (OLEDs) and solar cells.

The synergy between computational design and experimental validation will be key to the successful development of next-generation phthalazine systems. Computationally designed molecules can be synthesized and their properties measured experimentally, with the results feeding back into the computational models to improve their predictive power. This iterative cycle of design, synthesis, and testing will accelerate the discovery of new phthalazine-based compounds with a wide range of applications.

Q & A

Q. What are the established synthetic pathways for 8-Nitrophthalazin-5-amine, and how do reaction parameters influence product yield and purity?

- Methodological Answer : Synthesis typically involves nitration of phthalazin-5-amine derivatives or hydrogenation of nitro precursors. Key parameters include solvent selection (e.g., ethyl acetate for hydrogenation), catalyst choice (e.g., palladium-based catalysts under H-cube® systems), and temperature control (e.g., 70°C for optimal reduction efficiency). Post-synthesis purification via vacuum distillation or chromatography is critical for achieving >95% purity. Reaction yields (e.g., 97% in analogous nitro-amine hydrogenations) depend on avoiding side reactions like over-reduction or nitro-group displacement .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like aromatic protons and nitro-group positioning. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Challenges include signal overlap in NMR due to aromaticity, which can be mitigated by 2D-COSY or HSQC experiments. Infrared (IR) spectroscopy identifies nitro (1520–1350 cm⁻¹) and amine (3400–3300 cm⁻¹) functional groups. Cross-validation with reference standards and computational simulations (e.g., DFT-predicted spectra) enhances accuracy .

Q. What are the regulatory requirements for detecting nitrosamine impurities in this compound-containing pharmaceuticals?

- Methodological Answer : Regulatory agencies (EMA, FDA) mandate analytical methods with sensitivity limits ≤1 ppm for nitrosamines. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) or gas chromatography with nitrogen-phosphorus detection (GC-NPD) are preferred. Method validation must include specificity, linearity (R² > 0.99), and recovery studies (80–120%). If a nitrosamine reference standard is unavailable, structural analogs or stability data (e.g., thermal degradation studies) may justify exemption from confirmatory testing .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculates nitro-group electrophilicity and amine nucleophilicity to predict reactivity in nucleophilic aromatic substitution. Molecular dynamics simulations assess stability in solvent systems (e.g., aqueous vs. organic). Align computational predictions with experimental stability data (e.g., accelerated aging at 40°C/75% RH) to validate models. Discrepancies may arise from solvent effects or unaccounted intermediates, requiring iterative refinement .

Q. What strategies mitigate nitrosamine formation in this compound-based active pharmaceutical ingredients (APIs)?

- Methodological Answer : Control amine precursors (e.g., secondary amines) and nitrosating agents (e.g., nitrites) during synthesis. Use scavengers like ascorbic acid to quench nitrosating species. Process optimization (e.g., pH adjustment to <3) reduces nitrosation kinetics. Analytical monitoring via LC-HRMS ensures trace impurity detection. Regulatory submissions must include root-cause analysis and risk assessments if nitrosamines exceed thresholds (e.g., EMA’s 18 ng/day limit) .

Q. How should researchers address contradictory data in stability studies of this compound?

- Methodological Answer : Contradictions (e.g., variable degradation rates under identical conditions) require systematic re-evaluation of variables like oxygen exposure, light sensitivity, or catalytic impurities. Use forced degradation studies (acid/base/oxidative stress) to identify degradation pathways. Statistical tools (e.g., ANOVA) assess data reproducibility. Document all experimental parameters (e.g., humidity, excipient interactions) to isolate confounding factors .

Q. What advanced analytical approaches resolve matrix effects in trace-level quantification of this compound?